Cas no 69745-66-0 (Phenol,2-[2-(dimethylamino)ethyl]-4-(1-methylpropyl)-)

Phenol,2-[2-(dimethylamino)ethyl]-4-(1-methylpropyl)- structure
69745-66-0 structure
Product name:Phenol,2-[2-(dimethylamino)ethyl]-4-(1-methylpropyl)-
CAS No:69745-66-0
MF:C14H23NO
MW:221.338524103165
CID:523308
PubChem ID:3053273

Phenol,2-[2-(dimethylamino)ethyl]-4-(1-methylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2-[2-(dimethylamino)ethyl]-4-(1-methylpropyl)-
    • 4-[1-sec-Butyl-2-(dimethylamino)ethyl]phenol
    • 4-butan-2-yl-2-[2-(dimethylamino)ethyl]phenol
    • 4-(1-sec-Butyl-2-(dimethylamino)ethyl)phenol
    • 4-(Butan-2-yl)-2-[2-(dimethylamino)ethyl]phenol
    • 69745-66-0
    • DTXSID70989914
    • Phenol, 4-(1-(sec-butyl)-2-(dimethylamino)ethyl)-
    • Inchi: InChI=1S/C14H23NO/c1-5-11(2)12-6-7-14(16)13(10-12)8-9-15(3)4/h6-7,10-11,16H,5,8-9H2,1-4H3
    • InChI Key: MTJOZEKFPWZGCS-UHFFFAOYSA-N
    • SMILES: CCC(C)C1=CC(=C(C=C1)O)CCN(C)C

Computed Properties

  • Exact Mass: 221.17809
  • Monoisotopic Mass: 221.177964
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5
  • XLogP3: 3.5

Experimental Properties

  • Density: 0.9568 (rough estimate)
  • Boiling Point: 362.41°C (rough estimate)
  • Flash Point: 126.5°C
  • Refractive Index: 1.5280 (estimate)
  • PSA: 23.47

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